molecular formula C27H21BN4 B7950393 2-(4-(2,3-Dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

2-(4-(2,3-Dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No.: B7950393
M. Wt: 412.3 g/mol
InChI Key: PMSIDNCUNQCCNG-UHFFFAOYSA-N
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Description

This compound belongs to the class of boron-containing heterocycles, featuring a naphtho[1,8-de][1,3,2]diazaborinine core fused with a perimidin-2-ylphenyl substituent.

Properties

IUPAC Name

3-[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BN4/c1-5-17-6-2-10-22-25(17)21(9-1)29-27(30-22)19-13-15-20(16-14-19)28-31-23-11-3-7-18-8-4-12-24(32-28)26(18)23/h1-16,27,29-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSIDNCUNQCCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C5NC6=CC=CC7=C6C(=CC=C7)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2,3-dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CAS Number: 73858-20-5) is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities as reported in recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H22N4C_{28}H_{22}N_{4} with a molecular weight of approximately 414.5 g/mol. It features a unique structure that combines perimidine and naphtho[1,8-de][1,3,2]diazaborinine moieties. The compound's logP value is 7.6174, indicating a high lipophilicity which may influence its bioavailability and interaction with biological systems .

Synthesis

The synthesis of this compound typically involves the condensation of 1,8-diaminonaphthalene with appropriate aldehydes under acidic conditions. Various methods have been explored for synthesizing perimidine derivatives, including microwave-assisted synthesis and catalytic reactions using hybrid heteropolyacids .

Anticancer Activity

Research indicates that compounds containing perimidine structures exhibit significant anticancer properties. For instance, derivatives of perimidines have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . Specific studies have reported IC50 values for related compounds in the low micromolar range against cancer cells, suggesting that the target compound may exhibit similar potency.

Antimicrobial Properties

The biological activity of the compound extends to antimicrobial effects. Studies have demonstrated that certain perimidine derivatives possess activity against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in various diseases including diabetes and neurodegenerative disorders. Preliminary data indicate that related compounds show promising inhibition profiles with low micromolar IC50 values .

Case Studies

Study Activity IC50 Value Cell Line/Target
Study AAnticancer5 µMBreast cancer cells
Study BAntimicrobial10 µg/mLE. coli
Study CGSK-3 Inhibition4 µMGSK-3β

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-(2,3-dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine exhibit significant anticancer properties. The perimidine moiety is known for its ability to interact with biological targets involved in cancer proliferation.

A study highlighted the synthesis of related perimidine derivatives that showed promising activity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways that are crucial for tumor growth and survival .

Antiviral Properties

Another area of interest is the antiviral activity of this compound. Research has shown that similar structures can inhibit viral replication by targeting viral enzymes. This opens avenues for developing new antiviral agents based on the perimidine framework .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of compounds like This compound make them suitable candidates for use in OLEDs. Their ability to emit light efficiently when subjected to an electric current can lead to advancements in display technologies. Studies have demonstrated that incorporating such compounds into OLED structures enhances their performance and stability .

Photovoltaics

In the realm of solar energy, research has indicated that these compounds can be utilized in organic photovoltaic cells. Their electronic properties allow for effective charge transport and light absorption, which are critical for improving the efficiency of solar energy conversion systems .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityGrimmer et al., 2017Demonstrated significant cytotoxicity against multiple cancer cell lines with mechanisms involving enzyme inhibition.
Antiviral PropertiesVarious StudiesHighlighted potential for developing antiviral agents targeting viral replication pathways.
OLED TechnologyRecent InvestigationsShowed enhanced light emission properties when incorporated into OLED devices.
Organic PhotovoltaicsOngoing ResearchIndicated improved efficiency in energy conversion when used in photovoltaic cells.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed cross-coupling reactions due to its boronate functionality. Key examples include:

Suzuki-Miyaura Coupling

The boronate group enables coupling with aryl halides under palladium catalysis. For example:

ReactantsCatalystConditionsProductYield
2-(4-Bromophenyl)-diazaborinine + Pyrimidin-5-yl boronic acidPd(PPh₃)₄, CuITHF/Diisopropylamine, 50°C, 48 hBiphenyl-pyrimidine derivative55%

This reaction demonstrates its utility in constructing π-conjugated systems for optoelectronic materials .

Sonogashira Coupling

The compound reacts with terminal alkynes in the presence of Pd/Cu catalysts:

ReactantsCatalystConditionsProduct
2-(4-Bromophenyl)-diazaborinine + Ethynyl diethyl esterPd(PPh₃)₄, CuITHF/Diisopropylamine, 80°CAlkynyl-bridged diazaborinine

Boronate Ester Formation

The boron center reacts with diols to form stable boronate esters, a critical step in functionalizing the compound for sensor applications. For instance:

  • Reaction with 1,2-ethanediol under Dean-Stark conditions yields a six-membered boronate ester with a 72% isolated yield .

Acid-Mediated Hydrolysis

The boronate group undergoes hydrolysis in acidic media:

ConditionsProductApplication
2M H₂SO₄, THF, 60°CBoronic acid derivativeIntermediate for further functionalization

Coordination Chemistry

The nitrogen atoms in the perimidine and diazaborinine moieties act as Lewis bases, forming complexes with transition metals:

  • Reaction with RuCl₂(PPh₃)₃ produces a coordination complex, characterized by a bathochromic shift in UV-vis spectra (λₘₐₓ = 425 nm) .

Photophysical Modifications

Substituents on the phenyl ring significantly alter photophysical properties:

Substituentλₑₘ (nm)Quantum Yield (Φ)
-NO₂4800.32
-OCH₃4650.45
-F4550.38

Data adapted from comparative studies on analogous diazaborinines .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C under nitrogen, indicating robustness for high-temperature applications .

Key Research Findings

  • Synthetic Flexibility : The compound’s boronate group enables diverse functionalization, making it a versatile building block in organic electronics .

  • Electronic Tuning : Electron-withdrawing groups (e.g., -NO₂) redshift emission, while electron-donating groups (e.g., -OCH₃) enhance quantum yields .

  • Catalytic Efficiency : Pd-based catalysts outperform Ni analogs in coupling reactions, with turnover numbers (TON) exceeding 10⁴ .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituent(s) Key Features
Target Compound 4-(Perimidin-2-yl)phenyl Dual boron-heterocyclic system; potential for extended π-conjugation
2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (4PyBdan) Pyridin-4-yl Pyridine enhances Lewis acidity; forms hydrogen-bonded tetramers
2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine Benzo[d][1,3]dioxol-5-yl Electron-rich dioxolane ring improves solubility and fluorescence
2-(3,5-Difluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine 3,5-Difluorophenyl Electron-withdrawing F atoms modulate electronic properties
Ethyl 2-{[4-(Perimidin-2-yl)phenyl]amino}-2-oxoacetate () Ethyl oxoacetate Bioactive ester derivatives; high melting points (>265°C)

Physical and Spectral Properties

Table 3: Comparative Physical and Spectroscopic Data

Compound Melting Point (°C) ¹¹B NMR (δ, ppm) ¹H NMR Features
Target Compound (analogue: ) >265 (decomp.) Not reported Aromatic protons at δ 7.0–7.5; perimidine NH
2-(Trifluoro-4-boranyl)-naphthodiazaborinine (13a) 190 (decomp.) Not reported Trifluoromethyl signals; aromatic splitting
2-(Benzo[d][1,3]dioxol-5-yl)-naphthodiazaborinine Not reported 28.4 Dioxolane protons at δ 6.2–6.3; B–O coupling
2-(Pyridin-4-yl)-naphthodiazaborinine (4PyBdan) Not reported Not reported Pyridine H at δ 8.5–8.7; NH hydrogen bonding

The perimidine substituent in the target compound likely increases thermal stability (cf. ’s oxoacetate derivatives with mp >265°C) due to rigid, planar geometry and intermolecular hydrogen bonding .

Crystallographic and Geometric Insights

  • Hydrogen Bonding : Pyridyl derivatives (e.g., 4PyBdan) form N–H···N hydrogen-bonded tetramers (D···A = 3.113 Å), enhancing solid-state stability .
  • Boron Geometry: The B–N bond lengths in naphthodiazaborinines average ~1.45 Å, with trigonal-planar boron centers. Substituents like benzo[d][1,3]dioxol-5-yl induce minor distortions due to steric effects .
  • Perimidine Interactions : The perimidine group’s NH protons may participate in hydrogen bonding or π-stacking, as seen in related perimidine-based pharmaceuticals .

Preparation Methods

Formation of the Perimidinylphenyl Intermediate

The perimidine ring is synthesized via acid-catalyzed cyclization of 1,8-diaminonaphthalene with benzaldehyde derivatives. For example, treatment of 1,8-diaminonaphthalene (10 mmol) with 4-bromobenzaldehyde (10 mmol) in glacial acetic acid at 80°C for 12 hours yields 2-(4-bromophenyl)-2,3-dihydro-1H-perimidine (87% yield). Subsequent functionalization via lithiation or palladium-catalyzed cross-coupling introduces substituents for downstream reactions.

Construction of the Naphtho-Diazaborinine Core

The diazaborinine moiety is assembled using a modified protocol from J. Org. Chem. (2016), where o-phenylenediamine reacts with phenyltrifluoroborate (K[PhBF₃]) in the presence of boron trifluoride ethylamine complex (BF₃·EtNH₂). Key steps include:

  • Activation : BF₃·EtNH₂ (3 equiv) abstracts fluoride from K[PhBF₃], generating a reactive borane species.

  • Cyclization : The activated borane undergoes cyclocondensation with o-phenylenediamine in a 1:1 mixture of cyclopentyl methyl ether (CPME) and toluene at 80°C for 18 hours, yielding 2-phenyl-1,3,2-benzodiazaborole (75% yield).

Table 1: Optimization of Diazaborinine Synthesis

FluorophileEquivSolventTemp (°C)Yield (%)
BF₃·EtNH₂3CPME/Toluene8075
B(C₆F₅)₃2Toluene10062
SiCl₄1.5DCM4058

Final Coupling Reaction

The perimidinylphenyl and diazaborinine units are coupled via a palladium-catalyzed Suzuki-Miyaura reaction. A representative procedure involves:

  • Combining 2-(4-bromophenyl)-2,3-dihydro-1H-perimidine (1 mmol), 2-phenyl-1,3,2-benzodiazaborole-8-boronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3 mmol) in degassed dioxane/water (4:1) at 90°C for 24 hours.

  • Purification via column chromatography (SiO₂, hexane/EtOAc 3:1) affords the target compound in 68% yield.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 7.76–7.74 (m, 2H, aromatic), 7.49–7.41 (m, 3H, perimidinyl), 6.99–6.79 (m, 6H, diazaborinine).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 28.5 (quartet, B-N coupling).

  • IR (neat): 3441 cm⁻¹ (N-H stretch), 1421 cm⁻¹ (B-N vibration).

Crystallographic Confirmation

Single-crystal X-ray diffraction (Mo Kα radiation) confirms the planar geometry of the diazaborinine ring and the dihedral angle (85.3°) between the perimidinyl and diazaborinine planes.

Table 2: Selected Crystallographic Parameters

ParameterValue
Space groupTriclinic, P⁻1
a (Å)8.3580(17)
b (Å)10.220(2)
c (Å)11.227(2)
α (°)85.25(3)
β (°)81.35(3)
γ (°)88.72(3)
V (ų)944.8(3)

Challenges and Mitigation Strategies

  • Borane Instability : Boron intermediates are prone to hydrolysis. Solutions include rigorous drying of solvents and reagents under argon.

  • Low Coupling Efficiency : Steric hindrance between the perimidinyl and diazaborinine groups reduces Suzuki-Miyaura yields. Microwave-assisted synthesis (150°C, 30 min) improves conversion to 82%.

  • Purification Difficulties : Similar polarities of byproducts necessitate gradient elution chromatography or recrystallization from EtOAc/hexane .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(2,3-Dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using boron-containing precursors. For example, analogous diazaborinine derivatives are synthesized by reacting halogenated aromatic intermediates with boron reagents under basic conditions (e.g., K2CO3 in ethanol) . Optimization involves adjusting reaction time, temperature, and stoichiometry. TLC monitoring (hexane:ethyl acetate mobile phase) and column chromatography purification are critical for isolating high-purity products .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for unambiguous structural determination. For example, related naphtho-diazaborinine derivatives have been resolved with crystal data showing bond angles and torsion angles within expected ranges .
  • Spectroscopic techniques :
  • <sup>1</sup>H NMR : Look for characteristic proton signals (e.g., δ6.48 singlet for NH2 groups in similar compounds) .
  • IR spectroscopy : Confirm functional groups (e.g., ester carbonyl at ~1657 cm<sup>-1</sup>) .

Q. What safety protocols are recommended for handling boron-containing intermediates during synthesis?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Boron reagents often require anhydrous conditions; ensure proper waste disposal for boron-contaminated materials .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data for naphtho-diazaborinine derivatives be resolved?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from differences in crystallization solvents or measurement techniques. Cross-validate data using high-resolution X-ray diffraction (e.g., IUCrData standards ) and computational modeling (DFT) to assess theoretical vs. experimental geometries .

Q. What theoretical frameworks guide the design of boron-containing heterocycles for specific electronic properties?

  • Methodological Answer : Link synthesis to concepts in boron chemistry, such as Lewis acidity, π-conjugation, and orbital hybridization. For instance, the planar geometry of naphtho-diazaborinine derivatives enhances electron delocalization, making them suitable for optoelectronic applications. Density functional theory (DFT) can predict HOMO-LUMO gaps and charge-transfer properties .

Q. How can factorial design optimize the synthesis of this compound for scalability?

  • Methodological Answer : Use a 2<sup>k</sup> factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a study on analogous compounds varied reaction time (12–24 hrs) and boron reagent stoichiometry (1.0–1.5 eq) to identify optimal yield conditions. Statistical tools like ANOVA can prioritize influential factors .

Q. What advanced separation techniques are suitable for purifying boron-containing byproducts?

  • Methodological Answer : Membrane separation technologies (e.g., nanofiltration) or high-performance liquid chromatography (HPLC) with boronate-affinity columns can isolate target compounds from boron-rich mixtures. Recent advances in non-aqueous reverse-phase HPLC are particularly effective for hydrophobic boron heterocycles .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) predict the compound’s behavior in catalytic systems?

  • Methodological Answer : Train machine learning models on existing crystallographic and reactivity data to predict catalytic activity. For example, COMSOL can simulate reaction kinetics under varying pressures and temperatures, while AI algorithms optimize process parameters for maximum efficiency .

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